

A Comparative Analysis of GR231118's Effects In Vitro and In Vivo

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For Immediate Release

A comprehensive review of the available scientific literature provides a comparative analysis of the effects of **GR231118**, a potent and selective neuropeptide Y (NPY) receptor ligand, in both laboratory-based (in vitro) and living organism (in vivo) studies. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound.

GR231118, also known as 1229U91, exhibits a dual activity profile, acting as a potent antagonist at the neuropeptide Y receptor type 1 (Y1) and a potent agonist at the neuropeptide Y receptor type 4 (Y4).[1][2] Its high affinity and selectivity have made it a valuable tool for investigating the physiological roles of these receptors.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data reported for **GR231118** in various in vitro and in vivo experimental settings.

In Vitro Data: Receptor Binding Affinity and Functional Activity



Receptor Subtype	Species	Assay Type	Parameter	Value	Reference
NPY Y1	Human	Radioligand Binding	pKi	10.2, 10.4	[2]
Rat	Radioligand Binding	pKi	10.4	[2]	
Human	Functional (cAMP)	pA2	10.5	[2]	
Rat	Functional (cAMP)	pA2	10.0	[2]	-
NPY Y2	Human	Radioligand Binding	pKi	Weak Affinity	[3]
Rat	Radioligand Binding	рКі	Weak Affinity	[3]	
NPY Y4	Human	Radioligand Binding	pKi	9.6	[2]
Human	Functional (cAMP)	pEC50	8.6	[2]	
NPY Y5	Human	Radioligand Binding	pKi	Weak Affinity	[2]
Rat	Radioligand Binding	pKi	Weak Affinity	[2]	_
NPY Y6	Mouse	Radioligand Binding	pKi	8.8	[1]

In Vivo Data: Effects on Physiological Processes

Due to a lack of publicly available, specific quantitative in vivo data for **GR231118**, this table remains to be populated. Research indicates its use in in vivo studies, particularly in the context of feeding behavior. For instance, intracerebroventricular (i.c.v.) injection of 1229U91 (**GR231118**) at a dose of 30 μ g per animal was shown to significantly suppress NPY-induced



food intake in rats. However, detailed pharmacokinetic and dose-response data for cardiovascular and anxiolytic effects are not readily available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of scientific findings.

In Vitro Experimental Protocols

Radioligand Binding Assays:

These assays are fundamental for determining the binding affinity of a ligand to its receptor. Typically, membranes from cells expressing the receptor of interest (e.g., CHO or HEK293 cells) are incubated with a radiolabeled ligand and varying concentrations of the unlabeled test compound (**GR231118**). The amount of radioactivity bound to the membranes is then measured to determine the concentration of the test compound that inhibits 50% of the radiolabeled ligand binding (IC50). The Ki value, representing the inhibition constant, is then calculated from the IC50 value.

Functional Assays (cAMP Measurement):

The functional activity of **GR231118** at NPY receptors, which are G-protein coupled receptors, is often assessed by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels. For Y1 receptor antagonism, cells are stimulated with an NPY agonist in the presence of varying concentrations of **GR231118**, and the inhibition of the agonist-induced cAMP response is measured. For Y4 receptor agonism, cells are treated with **GR231118** alone, and the stimulation of a response (e.g., inhibition of forskolin-stimulated cAMP accumulation) is quantified.

In Vivo Experimental Protocols

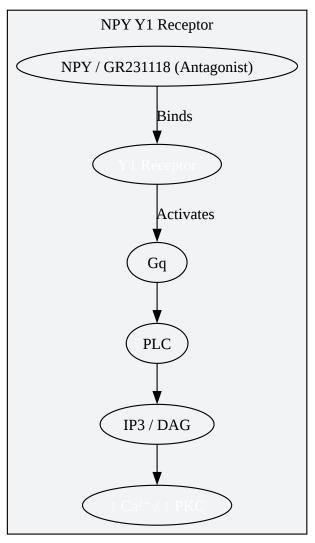
Intracerebroventricular (i.c.v.) Administration for Feeding Studies:

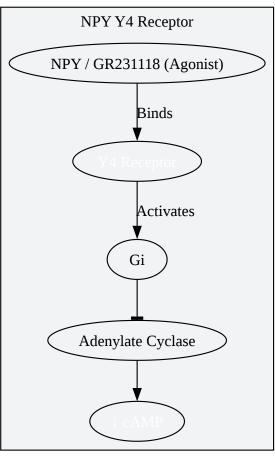
To assess the central effects of **GR231118** on food intake, the compound is administered directly into the cerebral ventricles of conscious, freely moving animals, typically rats. A cannula is surgically implanted into the lateral ventricle of the brain. Following a recovery period, a



specific dose of **GR231118** is injected through the cannula, and food intake is meticulously measured at various time points post-injection. This method allows for the direct assessment of the compound's effects on the central nervous system, bypassing the blood-brain barrier. A study reported that intracerebroventricular injection of 1229U91 (**GR231118**) at a dose of 30 μ g per animal significantly suppressed NPY-induced feeding in rats.

Mandatory Visualization Signaling Pathways of NPY Receptors

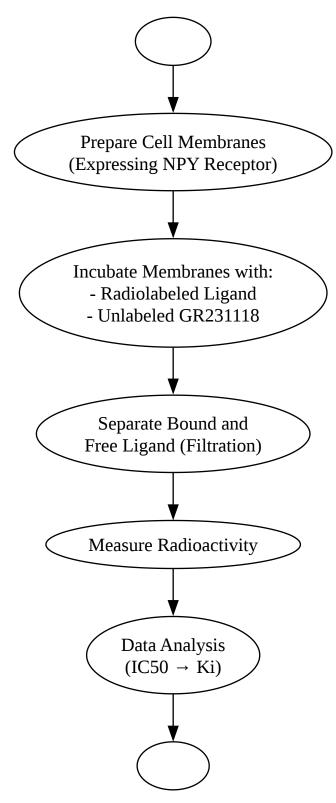






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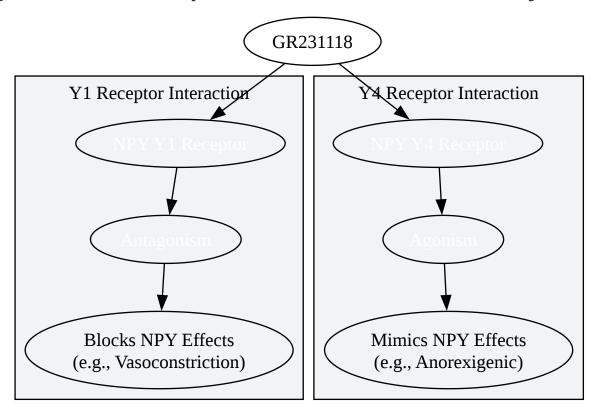
Experimental Workflow for In Vitro Receptor Binding Assay





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Logical Relationship of GR231118's Dual Activity



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